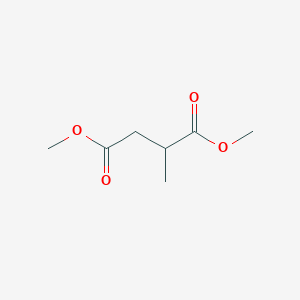

Dimetil metilsuccinato

Descripción general

Descripción

Dimethyl methylsuccinate is an organic compound with the molecular formula C7H12O4. It is a colorless liquid with a light aroma and is soluble in many organic solvents such as ethanol, ether, and benzene . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and polymer industries.

Aplicaciones Científicas De Investigación

Dimethyl methylsuccinate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of various organic compounds.

Biology: It is used in the synthesis of biologically active molecules.

Medicine: It is a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers and resins

Mecanismo De Acción

Target of Action

Dimethyl methylsuccinate, a derivative of itaconate, primarily targets the Nuclear factor erythroid-derived 2-related factor (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

The mode of action of Dimethyl methylsuccinate involves both Nrf2-dependent and independent pathways . It is believed that the compound and its primary metabolite, monomethyl fumarate (MMF), lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . It also inhibits maturation of dendritic cells by suppressing both NF-κB and ERK1/2-MSK1 signaling pathways .

Biochemical Pathways

Dimethyl methylsuccinate affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway in aerobic organisms . Itaconate, an important intermediate metabolite isolated from the TCA cycle, is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate directly modifies cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .

Pharmacokinetics

It is known that after oral intake, dimethyl fumarate, a similar compound, is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . Both dimethyl fumarate and its primary metabolite MMF are responsible for its therapeutic effect .

Result of Action

The molecular and cellular effects of Dimethyl methylsuccinate’s action involve changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effect on the blood-brain barrier . It also leads to a decreased number of lymphocytes due to apoptosis and activation of the Nrf2-dependent and independent anti-oxidant pathway in the CNS .

Action Environment

It is known that the alcohol moiety of the esters has a great effect on the activity and enantioselectivity of ene-reductases , which could potentially influence the action of Dimethyl methylsuccinate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl methylsuccinate can be synthesized through the esterification of succinic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of dimethyl methylsuccinate often involves reactive distillation, where the esterification and separation processes are integrated into a single unit. This method enhances the efficiency of the process by continuously removing the product from the reaction mixture, thus shifting the equilibrium towards product formation .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl methylsuccinate undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Oxidation: Methylsuccinic acid.

Reduction: Dimethyl 2-methyl-1,4-butanediol.

Substitution: Various esters and amides depending on the nucleophile used.

Comparación Con Compuestos Similares

- Dimethyl succinate

- Dimethyl itaconate

- Dimethyl fumarate

- Dimethyl glutarate

Actividad Biológica

Dimethyl methylsuccinate (DMS) is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and biochemistry. This article explores the biological activity of DMS, focusing on its metabolic pathways, enzymatic interactions, and therapeutic implications.

Chemical Structure and Properties

Dimethyl methylsuccinate is a dimethyl ester of methylsuccinate, with the molecular formula . Its structure features two methyl groups attached to the succinate backbone, which influences its reactivity and interactions with biological systems.

Metabolism and Biological Activity

-

Insulin Secretagogue Activity :

Research indicates that dimethyl esters of succinate, including DMS, act as potent insulin secretagogues in pancreatic islets. Unlike unesterified succinate, which does not stimulate insulin release, DMS can be metabolized to produce , demonstrating its role in energy metabolism within pancreatic cells . -

Enzymatic Reduction :

DMS can undergo selective reduction through biocatalysis. For example, the enzyme Shewanella yellow enzyme (SYE-4) has been shown to selectively reduce dimethyl 2-methylmaleate to produce optically pure dimethyl 2-methylsuccinate with high enantiomeric excess (up to 99%) and yields (up to 85%) . This process highlights the compound's utility in asymmetric synthesis. -

Cellular Respiration :

In studies involving Leigh syndrome patient fibroblasts, succinate prodrugs (including derivatives of DMS) were found to alleviate metabolic decompensation by bypassing mitochondrial complex I dysfunction. This suggests that DMS may serve as a substrate that supports mitochondrial respiration and ATP production in compromised cells .

Case Study 1: Insulin Secretion in Pancreatic Islets

A study demonstrated that dimethyl methylsuccinate significantly enhances insulin secretion from pancreatic islets when compared to unesterified succinate. The metabolic pathways involved were traced using -labeled compounds, revealing that DMS metabolism leads to increased ATP production and enhanced glucose responsiveness .

Case Study 2: Biocatalytic Reduction

In a biocatalytic study, DMS was reduced using recombinant enoate reductases (ERs), achieving high yields and enantioselectivity. The performance of different ERs was compared, with findings summarized in Table 1 below. The conversion rates and selectivity indicate the potential for industrial applications in synthesizing pharmaceutical intermediates.

| Enzyme | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| SeER | 500 | 80 | 98 |

| Bac-OYE1 | 700 | 86 | 99 |

| AfER | 400 | 77 | 99 |

Therapeutic Implications

The biological activities of dimethyl methylsuccinate suggest several therapeutic applications:

- Diabetes Management : Given its role as an insulin secretagogue, DMS could be explored as a potential treatment for diabetes, particularly in enhancing insulin release from pancreatic beta cells.

- Mitochondrial Disorders : The ability of DMS to support mitochondrial function in conditions like Leigh syndrome presents opportunities for developing new therapies aimed at improving cellular respiration in patients with mitochondrial dysfunction.

Propiedades

IUPAC Name |

dimethyl 2-methylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870892 | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-11-1 | |

| Record name | Dimethyl methylsuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl methylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of dimethyl methylsuccinate in the Stobbe condensation reaction?

A1: Dimethyl methylsuccinate acts as a reactant in the Stobbe condensation, reacting with various aldehydes and ketones in the presence of a strong base like potassium tert-butoxide. This reaction primarily yields β-half-esters, which can be further modified to produce a variety of compounds, including itaconic acids and acetoxynaphthoates. [, , ]

Q2: Can you provide an example of how dimethyl methylsuccinate is used in the synthesis of complex molecules?

A3: Dimethyl methylsuccinate is a valuable starting material for synthesizing benzo[c]fluorenone derivatives. [] The Stobbe condensation of 4,4′-dichlorobenzophenone with dimethyl methylsuccinate yields 3-alkoxycarbonylbut-3-enoic acids. These acids can be transformed into various compounds, including 1-(p-chlorophenyl)naphthalene-2-carboxylic acids, 3-(p-chlorophenyl)-1-oxoindene-2-acetic acids, and ultimately, benzo[c]fluorenones. []

Q3: How does dimethyl methylsuccinate contribute to the synthesis of carbazole derivatives?

A4: Indolyl-3-aldehyde reacts with dimethyl methylsuccinate in the presence of potassium t-butoxide, predominantly yielding the (E)-half-ester. [, ] This specific isomer can then be cyclized using sodium acetate in acetic anhydride to produce the desired carbazole derivatives. [, ]

Q4: Are there any enzymatic methods for the resolution of dimethyl methylsuccinate enantiomers?

A5: Yes, lipases have demonstrated enantioselectivity towards dimethyl methylsuccinate. Studies have shown that lipases from sources like Pseudomonas fluorescens, Pseudomonas cepacia, and Candida rugosa can enantioselectively hydrolyze dimethyl methylsuccinate. [] This enzymatic selectivity enables the preparation of enantiomerically enriched products. Additionally, an esterase from Pseudomonas putida MR-2068 has been isolated and investigated for its ability to resolve dimethyl methylsuccinate enantiomers. []

Q5: How is the environmental degradation of dimethyl methylsuccinate monitored?

A6: Researchers utilize chiral and isotope analyses to assess the degradation of organic contaminants like dimethyl methylsuccinate in the environment. [] By monitoring the changes in isotopic ratios and enantiomeric enrichment during degradation processes, researchers can gain insights into the degradation pathways and mechanisms. For instance, the Rayleigh equation is applied to describe the relationship between enantiomeric enrichment and conversion during the biodegradation of dimethyl methylsuccinate. [] This method helps to understand the fate of this compound in the environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.